2-Methyl-N-phenethylpentan-3-amine

説明

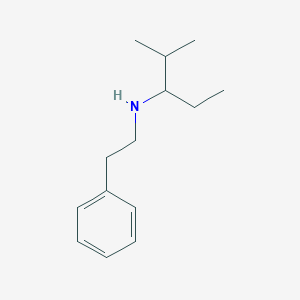

2-Methyl-N-phenethylpentan-3-amine is a secondary amine characterized by a pentan-3-amine backbone (a five-carbon chain with the amine group at position 3), a methyl substituent at carbon 2, and a phenethyl group (benzene ring linked via an ethyl chain) attached to the nitrogen atom.

特性

分子式 |

C14H23N |

|---|---|

分子量 |

205.34 g/mol |

IUPAC名 |

2-methyl-N-(2-phenylethyl)pentan-3-amine |

InChI |

InChI=1S/C14H23N/c1-4-14(12(2)3)15-11-10-13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3 |

InChIキー |

WEDRZFXTKBQOCQ-UHFFFAOYSA-N |

正規SMILES |

CCC(C(C)C)NCCC1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-phenethylpentan-3-amine typically involves the alkylation of phenethylamine with 2-methylpentan-3-one. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems, such as palladium or nickel catalysts, can also be employed to improve the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

化学反応の分析

Types of Reactions

2-Methyl-N-phenethylpentan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Substituted amines, amides.

科学的研究の応用

2-Methyl-N-phenethylpentan-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of amine metabolism and its effects on biological systems.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

作用機序

The mechanism of action of 2-Methyl-N-phenethylpentan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist at various receptor sites, influencing the signaling pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Key Structural Features :

- Pentan-3-amine backbone : Provides a moderately lipophilic hydrocarbon chain.

- N-Phenethyl group : Enhances aromaticity and π-π stacking capabilities.

Comparative Analysis with Similar Amines

Structural and Functional Group Comparisons

The following table summarizes structural differences and similarities between 2-methyl-N-phenethylpentan-3-amine and related compounds:

Key Observations :

Amine Classification : Secondary amines (e.g., this compound) have one substituent on nitrogen, while tertiary amines (e.g., N-ethyl-N-methylheptan-3-amine) have two or three, influencing steric hindrance and reactivity .

Aromatic vs.

Chain Length and Branching : Longer chains (e.g., heptan-3-amine) increase molecular weight and hydrophobicity, while methyl branching alters conformational flexibility.

Research and Application Insights

- Pharmaceutical Potential: Secondary amines with aromatic substituents are explored as intermediates in drug discovery, particularly for neuroactive compounds .

- Agrochemical Relevance : Branched aliphatic amines (e.g., N-isopropyl derivatives in ) are used in pesticide synthesis due to their stability and bioavailability .

- Limitations : The discontinued status of this compound () suggests challenges in synthesis or scalability compared to commercially available analogs.

生物活性

2-Methyl-N-phenethylpentan-3-amine, a compound with the molecular formula C14H23N, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in scientific research.

| Property | Detail |

|---|---|

| Molecular Formula | C14H23N |

| Molecular Weight | 205.34 g/mol |

| IUPAC Name | 2-methyl-N-(2-phenylethyl)pentan-3-amine |

| InChI | InChI=1S/C14H23N/c1-4-14(12(2)3)15-11-10-13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3 |

| InChI Key | WEDRZFXTKBQOCQ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(C)C)NCCC1=CC=CC=C1 |

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems in the brain. It acts as a stimulant by increasing the release of dopamine and norepinephrine , which enhances alertness and energy levels. This mechanism is similar to that of other stimulants like amphetamines but is distinguished by its specific structural modifications that influence receptor affinity and selectivity.

Biological Effects

Research indicates that this compound may exhibit several biological effects:

- Stimulant Activity : The compound is noted for its stimulant properties, potentially useful in treating conditions such as ADHD and narcolepsy.

- Neurotransmitter Modulation : It influences various neurotransmitter pathways, particularly those related to mood and cognitive function.

- Metabolic Interactions : The compound may play a role in the metabolism of amines, contributing to broader biochemical pathways in living organisms.

Case Study 1: Stimulant Effects in Animal Models

A study investigated the effects of this compound on rodent models. Results showed increased locomotor activity and heightened responsiveness to stimuli, indicating its potential as a central nervous system stimulant. The study highlighted the compound's ability to enhance dopamine levels in specific brain regions associated with reward and motivation.

Case Study 2: Potential Therapeutic Applications

Another research effort explored the therapeutic potential of this compound in clinical settings. Preliminary findings suggested that it could be beneficial for patients with attention disorders due to its ability to improve focus and reduce impulsivity. However, further clinical trials are necessary to establish safety profiles and efficacy conclusively.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Similarities | Differences |

|---|---|---|

| Phenethylamine | Basic amine structure | Less potent stimulant effects |

| Amphetamine | Stimulant properties | More established therapeutic uses |

| Methamphetamine | Strong CNS stimulant | Higher abuse potential and toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。